molecular formula C18H21NO2 B5495649 N-(4-methoxy-2-methylphenyl)-2,4,6-trimethylbenzamide

N-(4-methoxy-2-methylphenyl)-2,4,6-trimethylbenzamide

Cat. No. B5495649
M. Wt: 283.4 g/mol
InChI Key: GUNHQZLVTSIMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methoxy-2-methylphenyl)acetamide” is a chemical compound with the linear formula C10H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of “N-(4-methoxy-2-methylphenyl)acetamide” is C10H13NO2 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .


Physical And Chemical Properties Analysis

The SMILES string of “N-(4-methoxy-2-methylphenyl)acetamide” is CC1=C(NC©=O)C=CC(OC)=C1 . The InChI is 1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The flash point is not applicable .

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-11-8-13(3)17(14(4)9-11)18(20)19-16-7-6-15(21-5)10-12(16)2/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNHQZLVTSIMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-methylphenyl)-2,4,6-trimethylbenzamide

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